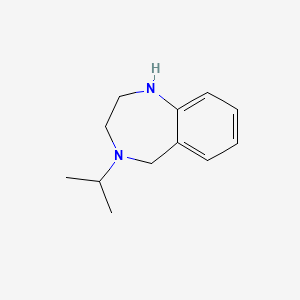![molecular formula C40H65N3O2 B14243143 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid CAS No. 189458-21-7](/img/structure/B14243143.png)
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a didodecylamino group, which includes a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its chemical properties are exploited in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the didodecylamino group can interact with lipid membranes or proteins. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecylamino)phenol: This compound shares the didodecylamino group but lacks the diazenyl group, resulting in different chemical properties and applications.
4-(4-{(E)-[4-(Dodecylamino)phenyl]diazenyl}phenyl)butanoic acid: A similar compound with a shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is unique due to its combination of a long alkyl chain and a diazenyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and the ability to participate in specific electron transfer reactions, making it valuable for various scientific applications.
Propriétés
Numéro CAS |
189458-21-7 |
|---|---|
Formule moléculaire |
C40H65N3O2 |
Poids moléculaire |
620.0 g/mol |
Nom IUPAC |
4-[4-[[4-(didodecylamino)phenyl]diazenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C40H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-34-43(35-22-20-18-16-14-12-10-8-6-4-2)39-32-30-38(31-33-39)42-41-37-28-26-36(27-29-37)24-23-25-40(44)45/h26-33H,3-25,34-35H2,1-2H3,(H,44,45) |
Clé InChI |
ZLBCTZYITLIRGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


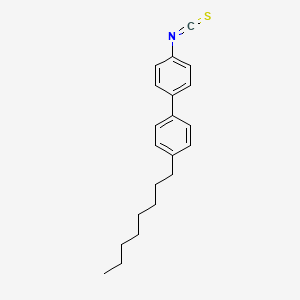
silanediol](/img/structure/B14243063.png)
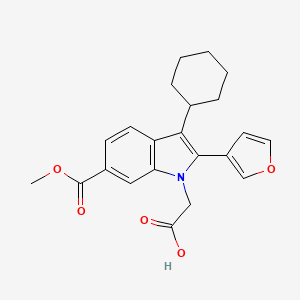
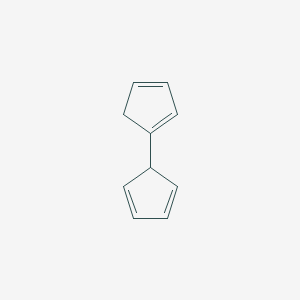
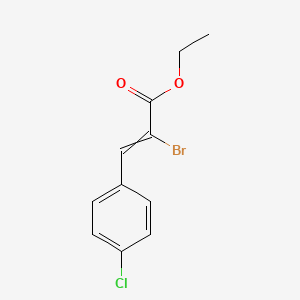
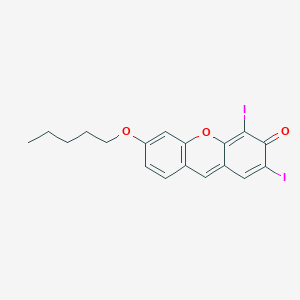
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)

